1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of furo[3,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the methylsulfanylphenyl group: This can be done through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromophenyl group to phenyl using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.
1-(3-bromophenyl)-4-[4-(ethylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.
Uniqueness
1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H16BrNO3S |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-(4-methylsulfanylphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H16BrNO3S/c1-26-15-7-5-12(6-8-15)16-10-18(23)22(14-4-2-3-13(21)9-14)17-11-25-20(24)19(16)17/h2-9,16H,10-11H2,1H3 |
InChI Key |
KPUVLMUTOJASNH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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